molecular formula C24H16ClF3N2O3 B12210897 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B12210897
M. Wt: 472.8 g/mol
InChI Key: ZOERHLPQTHDTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that features a trifluoromethyl group, a chlorophenyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds .

Properties

Molecular Formula

C24H16ClF3N2O3

Molecular Weight

472.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

InChI

InChI=1S/C24H16ClF3N2O3/c25-16-3-1-15(2-4-16)20-21(31)17-5-6-19-18(22(17)33-23(20)24(26,27)28)12-30(13-32-19)11-14-7-9-29-10-8-14/h1-10H,11-13H2

InChI Key

ZOERHLPQTHDTIQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)OCN1CC5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.